molecular formula C14H15N3O2 B3805765 (5-methyl-2-phenyl-1H-imidazol-4-yl)-(1,2-oxazolidin-2-yl)methanone

(5-methyl-2-phenyl-1H-imidazol-4-yl)-(1,2-oxazolidin-2-yl)methanone

Cat. No.: B3805765
M. Wt: 257.29 g/mol
InChI Key: RVDMZQYLHBAWAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-methyl-2-phenyl-1H-imidazol-4-yl)-(1,2-oxazolidin-2-yl)methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features an imidazole ring fused with an oxazolidinone moiety, making it a subject of study in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-methyl-2-phenyl-1H-imidazol-4-yl)-(1,2-oxazolidin-2-yl)methanone typically involves multi-step organic reactions. One common method starts with the preparation of the imidazole ring, followed by the introduction of the oxazolidinone group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For instance, the use of palladium-catalyzed cross-coupling reactions can be employed to introduce the phenyl group into the imidazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The process might include steps such as crystallization and purification to obtain the compound in its desired form. The preparation method is designed to be scalable and cost-effective, ensuring that the compound can be produced in sufficient quantities for various applications .

Chemical Reactions Analysis

Types of Reactions

(5-methyl-2-phenyl-1H-imidazol-4-yl)-(1,2-oxazolidin-2-yl)methanone undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the oxazolidinone moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce a deoxygenated form of the compound .

Scientific Research Applications

Chemistry

In chemistry, (5-methyl-2-phenyl-1H-imidazol-4-yl)-(1,2-oxazolidin-2-yl)methanone is used as a building block for synthesizing more complex molecules.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its imidazole ring is known to interact with various biological targets, making it a candidate for drug development .

Medicine

In medicine, this compound is being investigated for its potential therapeutic effects. It may act on specific molecular pathways, offering possibilities for treating certain diseases .

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of polymers and other materials with enhanced performance characteristics .

Mechanism of Action

The mechanism of action of (5-methyl-2-phenyl-1H-imidazol-4-yl)-(1,2-oxazolidin-2-yl)methanone involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing various biochemical pathways. Additionally, the oxazolidinone moiety may interact with enzymes, altering their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

  • (5-methyl-2-phenyl-1H-imidazol-4-yl)-(1,2-oxazolidin-2-yl)ethanone
  • (5-methyl-2-phenyl-1H-imidazol-4-yl)-(1,2-oxazolidin-2-yl)propanone

Uniqueness

What sets (5-methyl-2-phenyl-1H-imidazol-4-yl)-(1,2-oxazolidin-2-yl)methanone apart from similar compounds is its specific combination of the imidazole and oxazolidinone rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

(5-methyl-2-phenyl-1H-imidazol-4-yl)-(1,2-oxazolidin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c1-10-12(14(18)17-8-5-9-19-17)16-13(15-10)11-6-3-2-4-7-11/h2-4,6-7H,5,8-9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVDMZQYLHBAWAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N1)C2=CC=CC=C2)C(=O)N3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-methyl-2-phenyl-1H-imidazol-4-yl)-(1,2-oxazolidin-2-yl)methanone
Reactant of Route 2
(5-methyl-2-phenyl-1H-imidazol-4-yl)-(1,2-oxazolidin-2-yl)methanone
Reactant of Route 3
(5-methyl-2-phenyl-1H-imidazol-4-yl)-(1,2-oxazolidin-2-yl)methanone
Reactant of Route 4
(5-methyl-2-phenyl-1H-imidazol-4-yl)-(1,2-oxazolidin-2-yl)methanone
Reactant of Route 5
(5-methyl-2-phenyl-1H-imidazol-4-yl)-(1,2-oxazolidin-2-yl)methanone
Reactant of Route 6
(5-methyl-2-phenyl-1H-imidazol-4-yl)-(1,2-oxazolidin-2-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.